1-Bromo-2-(cyclohexylmethyl)benzene
CAS No.: 1781176-50-8
Cat. No.: VC11686012
Molecular Formula: C13H17Br
Molecular Weight: 253.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781176-50-8 |
|---|---|
| Molecular Formula | C13H17Br |
| Molecular Weight | 253.18 g/mol |
| IUPAC Name | 1-bromo-2-(cyclohexylmethyl)benzene |
| Standard InChI | InChI=1S/C13H17Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
| Standard InChI Key | OQHKZELWFZFISI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CC2=CC=CC=C2Br |
| Canonical SMILES | C1CCC(CC1)CC2=CC=CC=C2Br |
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇Br | |
| Molecular Weight | 239.15 g/mol | |
| SMILES | BrC1=CC=CC=C1CC2CCCCC2 | |
| XLogP3 | 5.1 | |
| Topological Polar SA | 0 Ų |
Stereochemical Considerations
The cyclohexylmethyl group introduces conformational flexibility. The cyclohexane ring typically adopts a chair conformation, minimizing steric strain, while the methyl bridge allows rotational freedom around the C–C bond connecting it to the benzene ring . This flexibility influences reactivity in cross-coupling reactions, where steric hindrance may modulate catalytic efficiency .
Synthesis and Manufacturing
Direct Synthesis Pathways
While no literature directly reports the synthesis of 1-bromo-2-(cyclohexylmethyl)benzene, analogous methods for 1-bromo-2-cyclohexylbenzene (CAS: 59734-92-8) provide a template. A two-step procedure involving:
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Lithiation-Halogen Exchange: Treatment of 2-cyclohexylbenzene with n-BuLi in THF at −119°C to 20°C, followed by quenching with a bromine source .
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Silane Reduction: Use of Et₃SiH and CF₃COOH in CH₂Cl₂ to stabilize intermediates .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 1 | n-BuLi, THF | −119–20°C | 2 h | N/A | |
| 2 | Et₃SiH, CF₃COOH, CH₂Cl₂ | 20°C | 1.5 h | N/A |
Alternative Strategies
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Friedel-Crafts Alkylation: Reacting bromobenzene with cyclohexylmethyl chloride in the presence of AlCl₃, though regioselectivity challenges may arise .
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Cross-Coupling: Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the cyclohexylmethyl group post-bromination, leveraging palladium or nickel catalysts .
Physicochemical Properties
Thermal Stability
The compound’s high molecular weight (239.15 g/mol) and nonpolar structure suggest a boiling point exceeding 250°C, similar to 1-bromo-2-cyclohexylbenzene . Differential scanning calorimetry (DSC) data for analogs indicate decomposition temperatures above 300°C, consistent with robust aromatic systems .
Solubility and Partitioning
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Solubility: Insoluble in water; soluble in organic solvents (e.g., THF, DCM, toluene).
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LogP: Estimated at 5.1, indicating high lipophilicity . This property favors applications in hydrophobic matrices or as a catalyst ligand .
Reactivity and Functionalization
Halogen Exchange Reactions
The bromine atom undergoes nucleophilic substitution (SN2) or metal-halogen exchange, enabling access to biaryl structures. For example:
Nickel-catalyzed deoxygenation methods, as reported by Antil et al., could reduce carbonyl intermediates generated from such reactions .
Catalytic Hydrogenation
Cobalt nanoparticles on silica selectively hydrogenate aromatic rings under mild conditions (1 bar H₂), suggesting potential for converting 1-bromo-2-(cyclohexylmethyl)benzene to cyclohexane derivatives .
Applications in Organic Synthesis
Building Block for Pharmaceuticals
The bromine atom serves as a handle for cross-coupling reactions, facilitating the construction of drug candidates. For instance, analogs have been used in kinase inhibitor synthesis .
Liquid Organic Hydrogen Carriers (LOHCs)
Hydrogenation of the aromatic ring enables H₂ storage, with cobalt catalysts achieving >90% conversion under scalable conditions .
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